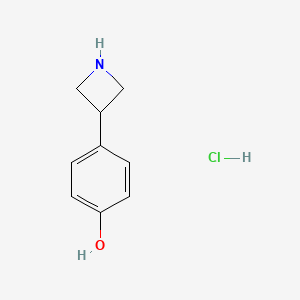

4-(Azetidin-3-yl)phenol hydrochloride

Description

Significance of the Azetidine (B1206935) Ring System in Organic Chemistry

The azetidine ring is a core structure in modern organic chemistry, valued for its unique combination of stability and reactivity, which makes it a desirable component in the design of complex molecules.

Azetidine is a saturated heterocyclic organic compound containing a four-membered ring with three carbon atoms and one nitrogen atom. fiveable.me As the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, it is an analogue of cyclobutane. rsc.orgrsc.org This structure is more stable and easier to handle than the highly reactive three-membered aziridine (B145994) ring, yet more reactive than the five-membered pyrrolidine (B122466) ring, placing it in a unique position regarding its chemical properties. rsc.orgrsc.org

Azetidine-containing building blocks are widely utilized in drug design and medicinal chemistry. enamine.net Their rigid structure helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net This conformational restriction is a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies. lifechemicals.com Compounds incorporating the azetidine moiety have demonstrated a diverse range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. lifechemicals.comnih.gov The azetidine ring is found in numerous marketed drugs and clinical candidates, where it often contributes to improved potency or better pharmacokinetic profiles compared to related, larger heterocycles. nih.gov

The chemical reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, which lies between that of the less stable aziridines and the more stable pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions under specific conditions. rsc.orgrsc.org This "strain-driven reactivity" allows azetidines to be used as synthons for generating greater molecular complexity, as the ring can be opened by various nucleophiles or under acidic conditions. rsc.orgacs.org This unique reactivity, combined with its relative stability, makes azetidine a valuable and versatile intermediate in organic synthesis. rsc.orgrsc.org

Importance of Phenol (B47542) Derivatives in Chemical Research

The phenol group, consisting of a hydroxyl group attached to a benzene (B151609) ring, is one of the most ubiquitous and functionally important scaffolds in chemical and pharmaceutical sciences.

Phenols and their ether derivatives are significant and frequently recurring motifs in both natural products and a vast number of approved small-molecule drugs. acs.orgacs.orgresearchgate.net An analysis of FDA-approved pharmaceuticals reveals that a substantial percentage contain a phenol or phenolic ether fragment, highlighting the privileged status of this moiety in medicinal chemistry. acs.org The phenol structure is a key component in a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, antimicrobials, and antioxidants, demonstrating its broad biological relevance. acs.orgeurekaselect.com

The phenol structure is highly reactive and versatile in chemical synthesis. The hydroxyl group is strongly activating and directs electrophiles to the ortho and para positions of the aromatic ring, making phenols highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. britannica.comopenstax.orglibretexts.org The lone pair of electrons on the oxygen atom increases the electron density of the benzene ring, making it much more reactive than benzene itself. savemyexams.com Furthermore, the hydroxyl group can be easily converted into other functional groups, such as ethers and esters, and can undergo oxidation to form quinones, which are important in various biological and chemical processes. britannica.comopenstax.org This functional group diversity and predictable reactivity make phenols invaluable building blocks in the synthesis of complex organic molecules. researchgate.net

Rationalization of the Combined Azetidinyl-Phenol Motif in Advanced Chemical Structures

The deliberate combination of an azetidine ring and a phenol group within a single molecular entity is a strategic design choice in medicinal chemistry, driven by the pursuit of enhanced pharmacological profiles. The rationale for this combination can be understood by considering the complementary properties of each moiety and their potential for synergistic effects.

Structural Rigidity and Conformational Constraint: The inherent strain of the four-membered azetidine ring introduces a significant degree of rigidity into the molecule. nih.gov This conformational constraint can be highly beneficial in drug design as it pre-organizes the molecule into a specific three-dimensional shape that may be more complementary to the binding site of a biological target. By reducing the number of accessible conformations, the entropic cost of binding is lowered, potentially leading to higher binding affinity and potency.

Scaffold for Diverse Functionalization: The azetidinyl-phenol motif serves as a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR). The nitrogen atom of the azetidine ring and the aromatic ring of the phenol provide multiple points for the introduction of various substituents. This allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement and Novel Chemical Space: In drug design, the azetidine ring can be employed as a bioisostere for other cyclic amines like piperidine (B6355638) or pyrrolidine. nih.gov This substitution can lead to compounds with novel intellectual property and potentially improved pharmacological profiles, such as enhanced selectivity or reduced off-target effects. The unique geometry of the azetidine ring allows for the exploration of new chemical space that may not be accessible with more common ring systems.

Diverse Pharmacological Potential: The azetidine moiety is present in a wide array of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov Similarly, phenolic compounds are known for their antioxidant and various other pharmacological effects. The combination of these two pharmacophores in the azetidinyl-phenol motif could therefore lead to compounds with a broad spectrum of potential therapeutic applications. The following table highlights the diverse biological activities associated with azetidine-containing compounds.

| Biological Activity | Example Compound Class | Reference |

| Antibacterial | 7-Azetidinylquinolones | nih.gov |

| Anticancer | Cobimetinib | researchgate.net |

| Antiviral | Azetidine derivatives | nih.gov |

| Anti-inflammatory | Azetidin-2-ones | nih.gov |

| Antidiabetic | Azetidin-2-ones | nih.gov |

The following table showcases the well-established biological relevance of phenolic compounds.

| Biological Activity | Key Structural Feature | Reference |

| Antioxidant | Hydroxyl group on the aromatic ring | nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways | researchgate.net |

| Anticancer | Induction of apoptosis and cell cycle arrest | researchgate.net |

Synthetic Routes to a Key Pharmaceutical Intermediate: 4-(Azetidin-3-yl)phenol (B3137279)

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a crucial structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as metabolic stability and aqueous solubility. This article focuses on the synthetic methodologies developed for the construction of the azetidine core and its precursors, providing a comprehensive overview of various chemical strategies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(azetidin-3-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXWTJFNXAXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-33-9 | |

| Record name | Phenol, 4-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Transformation Studies of the Azetidine and Phenol Moieties Within 4 Azetidin 3 Yl Phenol

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), which is a primary driver of its reactivity. rsc.org This inherent strain, while making the ring susceptible to cleavage, also provides a unique platform for functionalization that is distinct from less strained rings like pyrrolidines. rsc.orgrsc.org

Ring Opening Reactions and Their Mechanistic Pathways

The strain within the azetidine ring makes it vulnerable to ring-opening reactions, which are typically initiated by nucleophilic attack. nih.govambeed.com These reactions are often facilitated by the activation of the ring, for instance, through the protonation of the nitrogen atom in acidic conditions. youtube.com This creates a positively charged azetidinium ion, which significantly enhances the electrophilicity of the ring carbons. youtube.commagtech.com.cn

The mechanism proceeds via nucleophilic attack on a carbon atom adjacent to the nitrogen, leading to the cleavage of a C-N bond. magtech.com.cn The regioselectivity of this attack is governed by both electronic and steric factors. magtech.com.cn For unsymmetrically substituted azetidines, nucleophiles tend to attack at the carbon that can best stabilize a positive charge in the transition state. magtech.com.cn A variety of nucleophiles, including halides, amines, and thiols, can initiate this process. Lewis acids can also promote the ring opening of azetidines. rsc.org

Table 1: Factors Influencing Azetidine Ring Opening

| Factor | Description | Implication for Reactivity |

| Ring Strain | The inherent energy due to the four-membered ring structure. rsc.orgnih.gov | Drives the ring-opening process to relieve strain. rsc.orgnih.gov |

| Nitrogen Protonation | In acidic media, the nitrogen atom becomes protonated. youtube.com | Forms a highly electrophilic azetidinium ion, increasing susceptibility to nucleophilic attack. youtube.commagtech.com.cn |

| Nucleophile Strength | The reactivity of the attacking species. | Stronger nucleophiles can open the ring under milder conditions. magtech.com.cn |

| Substituents | Groups attached to the azetidine ring. | Electronic effects of substituents can direct the regioselectivity of the nucleophilic attack. magtech.com.cn |

Functionalization Reactions at the Azetidine Nitrogen and Carbon Atoms

The azetidine moiety offers multiple sites for synthetic modification. The nitrogen atom, with its lone pair of electrons, acts as both a base and a nucleophile, while the carbon atoms can also be functionalized. nih.govyoutube.com

At the Azetidine Nitrogen: The secondary amine of the azetidine ring is readily functionalized through various reactions. youtube.com

N-Alkylation: Reaction with alkyl halides leads to the formation of N-alkylated derivatives. youtube.com

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields N-acyl azetidines. youtube.comresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated products. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can also introduce substituents at the nitrogen atom.

These modifications are crucial for modulating the molecule's physicochemical properties. The basicity of the nitrogen can be fine-tuned; for example, acylation significantly reduces basicity. nih.gov

At the Azetidine Carbon Atoms: While functionalization at the nitrogen is more common, reactions at the carbon atoms of the azetidine ring are also possible. For instance, lithiation of N-substituted 2-arylazetidines can occur at the ortho-position of the aryl ring, directed by the azetidine nitrogen. lookchem.com Additionally, methods have been developed for the stereoselective synthesis of azetidines with functional groups, such as a bromo-substituent, on a ring carbon, which can then be displaced by various nucleophiles. acs.org

Reactivity of the Phenol (B47542) Hydroxyl Group

The phenolic hydroxyl group in 4-(Azetidin-3-yl)phenol (B3137279) is a versatile functional handle for a range of chemical modifications. Its reactivity is distinct from that of aliphatic alcohols. libretexts.org

Derivatization via Etherification and Esterification

The hydroxyl group can be converted into ethers and esters to alter the compound's properties.

Etherification: The formation of ethers from phenols can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the phenol to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. Other reagents, such as amide acetals, can also be used for the etherification of phenols. thieme-connect.com The reaction can be carried out with various etherifying agents, including alkyl or alkenyl carboxylates in the presence of a carboxylic acid salt. google.com

Esterification: Phenols react slowly with carboxylic acids, so more reactive derivatives like acyl chlorides or acid anhydrides are typically used for esterification. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, produces the corresponding phenyl ester. chemguide.co.uk To increase the reaction rate, the phenol can first be converted to the more reactive sodium phenoxide by treatment with sodium hydroxide. libretexts.org

Table 2: Common Derivatization Reactions of the Phenolic -OH Group

| Reaction Type | Reagents | Product |

| Etherification | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Aryl Ether |

| Esterification | Acyl Chloride or Acid Anhydride (B1165640) | Aryl Ester |

Reactions on the Aromatic Ring

The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. byjus.comwikipedia.orgmlsu.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com Consequently, electrophiles preferentially attack the positions ortho (C2, C6) and para (C4) to the hydroxyl group. mlsu.ac.inyoutube.com In the case of 4-(Azetidin-3-yl)phenol, the para position is already substituted, meaning electrophilic attack will be directed to the ortho positions (C2 and C6).

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid catalyst, to yield brominated products. byjus.com Reaction with bromine water typically leads to polysubstitution, forming 2,4,6-tribromophenol. byjus.commlsu.ac.in To achieve mono-substitution, milder conditions are required, such as using a non-polar solvent like carbon disulfide at low temperatures. youtube.commlsu.ac.in

Nitration: Treatment with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution occurs to form 2,4,6-trinitrophenol (picric acid). byjus.commlsu.ac.in

Sulfonation: Reaction with sulfuric acid gives hydroxyphenylsulfonic acids. The reaction is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while at higher temperatures, the para-isomer predominates. mlsu.ac.inmlsu.ac.in

Interconversion Strategies for Related Azetidinyl-Phenol Structures

The synthesis of constitutional isomers of 4-(Azetidin-3-yl)phenol, such as 2-(Azetidin-3-yl)phenol or 3-(Azetidin-3-yl)phenol, would require distinct synthetic strategies starting from different precursors. Direct interconversion or isomerization by migrating the azetidinyl group around the phenol ring is not a straightforward or common transformation.

Synthesis of these related structures would typically involve building the molecule from precursors that already have the desired substitution pattern. For example, synthesizing 2-(Azetidin-3-yl)phenol might involve a coupling reaction between a protected 3-bromoazetidine (B1339375) and a suitably functionalized 2-methoxyphenylboronic acid (Suzuki coupling), followed by demethylation to reveal the phenol. Alternatively, strategies could involve the construction of the azetidine ring onto a pre-existing phenol with the correct substitution.

The challenge in these syntheses lies in managing the reactivity of the functional groups and ensuring the correct regiochemistry. Protecting groups for both the azetidine nitrogen and the phenolic hydroxyl would likely be necessary to prevent unwanted side reactions during the key bond-forming steps.

Modifications of Azetidine Substituents

The azetidine ring, particularly its secondary amine nitrogen, is a key site for chemical modification. The reactivity of this nitrogen is characteristic of secondary amines, readily undergoing reactions such as acylation and alkylation. The inherent ring strain of the azetidine scaffold can also influence its reactivity. savemyexams.comchemguide.co.uk

Research has demonstrated the successful modification of the azetidine nitrogen. A primary example is the acylation of the ring nitrogen. The reaction of 4-(azetidin-3-yl)phenol with an acetylating agent, such as acetic anhydride or acetyl chloride, yields the corresponding N-acetyl derivative, 4-(1-acetylazetidin-3-yl)phenol. This transformation not only adds a substituent but also significantly alters the chemical properties of the molecule by converting the basic secondary amine into a neutral amide. This change is crucial as it influences the reactivity of the phenol ring, particularly in electrophilic aromatic substitution reactions.

N-alkylation represents another major pathway for modifying the azetidine moiety. Reactions with various alkyl halides or other alkylating agents can introduce a range of substituents onto the nitrogen atom. These modifications are fundamental in the synthesis of diverse azetidine derivatives. google.com The choice of alkylating agent and reaction conditions allows for the introduction of varied functional groups, tailoring the molecule for specific applications.

Below is a table summarizing common modifications of the azetidine substituent.

| Reaction Type | Reagent Example | Product Structure | Product Name | Reference |

| N-Acylation | Acetic Anhydride | 4-(1-acetylazetidin-3-yl)phenol | guidechem.com | |

| N-Alkylation | Methyl Iodide | 4-(1-methylazetidin-3-yl)phenol | N/A | |

| N-Benzylation | Benzyl Bromide | 4-(1-benzylazetidin-3-yl)phenol | N/A |

Note: Structures are illustrative representations of the product class. Specific product names correspond to the listed reagent example.

Transformations of Phenol Ring Substituents

The phenol ring in 4-(azetidin-3-yl)phenol is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene. chemguide.co.uklibretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgmlsu.ac.in In the case of 4-(azetidin-3-yl)phenol, the para position is already occupied by the azetidine group, so substitution is strongly directed to the ortho positions (positions 2 and 6).

However, the reactivity of the phenol ring is profoundly influenced by the nature of the azetidinyl substituent. The secondary amine of the azetidine ring is basic and will be protonated under the acidic conditions often required for electrophilic aromatic substitution reactions (e.g., nitration, sulfonation). The resulting ammonium (B1175870) cation is a strongly deactivating, meta-directing group, which would shut down the desired ortho-substitution directed by the hydroxyl group.

To achieve predictable electrophilic substitution on the phenol ring, the basicity of the azetidine nitrogen must be masked. This is commonly achieved through N-acylation, as described in the previous section. The resulting N-acetylazetidinyl group is non-basic, and while it is electron-withdrawing, the activating effect of the hydroxyl group remains dominant, directing substitution to the ortho positions.

Common electrophilic substitution reactions that could be applied to the N-protected form of 4-(azetidin-3-yl)phenol include:

Halogenation : Reaction with bromine in a non-polar solvent can lead to mono- or di-bromination at the positions ortho to the hydroxyl group. byjus.com Using bromine water would likely result in the formation of 2,6-dibromo-4-(1-acetylazetidin-3-yl)phenol due to the high activation by the hydroxyl group. chemguide.co.ukbyjus.com

Nitration : Using dilute nitric acid at low temperatures on the N-acetylated compound would be expected to yield a mixture of mono-nitro derivatives, primarily 2-nitro-4-(1-acetylazetidin-3-yl)phenol. libretexts.orgbyjus.com

Friedel-Crafts Reactions : Acylation or alkylation at the ortho positions could be achieved under Friedel-Crafts conditions, although the N-acetyl group might complicate these reactions.

The following table details potential transformations of the phenol ring, assuming prior protection of the azetidine nitrogen.

| Reaction Type | Reagent Example | Anticipated Major Product | Reference |

| Bromination | Br₂ in CCl₄ | 2-bromo-4-(1-acetylazetidin-3-yl)phenol | byjus.com |

| Nitration | Dilute HNO₃ | 2-nitro-4-(1-acetylazetidin-3-yl)phenol | libretexts.org |

| Kolbe's Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | 5-(1-acetylazetidin-3-yl)-2-hydroxybenzoic acid | organicmystery.com |

| Acylation | Acetic Anhydride, AlCl₃ | 1-(5-(1-acetylazetidin-3-yl)-2-hydroxyphenyl)ethan-1-one | nih.gov |

Note: The listed products are based on the known directing effects of the hydroxyl group on a phenol ring and assume the azetidine nitrogen is protected (e.g., as an N-acetyl group) to prevent interference.

Strategic Utility of the 4 Azetidin 3 Yl Phenol Scaffold in Chemical Synthesis and Drug Discovery Research

Azetidine (B1206935) Ring as a Bioisostere in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has gained significant traction in drug design as a bioisostere—a chemical substituent that can replace another group while retaining or enhancing the desired biological activity. Its incorporation into drug candidates has been linked to improved pharmacokinetic properties, such as solubility and metabolic stability. The strained nature of the azetidine ring provides a rigid framework with well-defined vectors for substituents, which is advantageous for optimizing molecular interactions. This small, polar heterocycle is increasingly used to explore new chemical space and improve the drug-like qualities of molecules.

Comparison with Saturated Six-Membered Heterocycles

In medicinal chemistry, the choice of a saturated heterocyclic ring can profoundly impact a compound's properties. While six-membered rings like piperidine (B6355638) and piperazine are common, the smaller azetidine ring offers distinct advantages. Azetidine provides a more compact and rigid scaffold, which can lead to a lower molecular weight and lipophilicity compared to its larger counterparts. This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

In a direct comparison for the development of STAT3 inhibitors, replacing a six-membered pipecolamide ring with a four-membered azetidine-2-carboxamide resulted in a significant boost in potency. This highlights the strategic benefit of the smaller ring in specific contexts. Furthermore, spiro-azetidines have been proposed as effective bioisosteres for piperazines, aiming to introduce more three-dimensional character and improve solubility.

| Feature | Azetidine (4-Membered) | Saturated Six-Membered Heterocycles (e.g., Piperidine, Piperazine) |

| Ring Size & Flexibility | Small, rigid, strained | Larger, more flexible |

| Conformational Impact | Highly restricted, defined substituent vectors | Multiple low-energy conformations (e.g., chair, boat) |

| Binding Affinity | Can decrease entropic penalty upon binding, potentially increasing affinity | Greater conformational flexibility can be entropically unfavorable |

| Physicochemical Properties | Lower contribution to molecular weight and lipophilicity | Higher contribution to molecular weight and lipophilicity |

| Example Application | Replacement of pipecolamide with azetidine boosted STAT3 inhibitory potency. | Commonly used scaffolds in many approved drugs. |

Influence on Molecular Conformation and Potency in Drug Design

The azetidine ring's high ring-strain energy and molecular rigidity are key to its influence on molecular design. By locking a portion of the molecule into a specific conformation, the azetidine scaffold can pre-organize the molecule for optimal interaction with a biological target. This conformational restriction can be a powerful strategy to enhance potency and selectivity.

For instance, in the development of STAT3 inhibitors, the switch from a more flexible proline (five-membered ring) to a rigid azetidine analogue resulted in a more than four-fold increase in inhibitory potency. Similarly, a conformational restriction strategy was employed in the design of TZT-1027 analogues, where an azetidine moiety was introduced to explore its effect on antitumor potency. The defined geometry of the azetidine ring provides precise control over the spatial orientation of functional groups, which is a critical factor in achieving high-affinity binding to protein targets.

Phenol (B47542) Moiety in Scaffold Diversity and Pharmacophore Design

Phenols are a recurring and significant scaffold in both natural products and approved small-molecule drugs. The phenol moiety within the 4-(azetidin-3-yl)phenol (B3137279) structure is a cornerstone for generating molecular diversity and designing pharmacophores. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The phenol group provides key pharmacophoric features, including an aromatic ring for potential π-stacking interactions and a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The presence of this versatile moiety makes the scaffold an attractive starting point for building libraries of compounds with diverse biological activities.

Importance of the Hydroxyl Group for Molecular Interactions

The hydroxyl (-OH) group is one of the most fundamental functional groups in medicinal chemistry, playing a crucial role in drug-receptor interactions. Its ability to form highly directional hydrogen bonds is paramount to its function. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.

These interactions can be exceptionally strong, and by forming extended hydrogen bond networks, the hydroxyl group can increase binding affinity by several orders of magnitude. However, this potential for strong interaction is balanced by a significant desolvation penalty; the energy required to remove the -OH group from its interaction with water molecules can reduce binding affinity if not compensated by favorable interactions within the binding site. Therefore, for the affinity gain to be maximized, the scaffold must position the hydroxyl group for a perfect spatial fit with the target protein.

| Interaction Type | Role of Phenolic Hydroxyl Group | Significance in Drug Design |

| Hydrogen Bond Donor | The hydrogen atom of the -OH group | Forms strong, directional bonds with electronegative atoms (e.g., O, N) on the target protein. |

| Hydrogen Bond Acceptor | The lone pair electrons on the oxygen atom | Accepts hydrogen bonds from donor groups on the target protein. |

| Ionic Interactions | Can be deprotonated to a phenoxide ion | Can form ionic bonds with positively charged residues in the binding site. |

Modulation of Substituent Effects on the Phenol Ring

The biological activity of the phenol moiety can be finely tuned by altering the substitution pattern on the aromatic ring. The placement and electronic nature of substituents influence key properties such as the acidity (pKa) of the hydroxyl group and the molecule's redox profile, which in turn affect its ability to participate in hydrogen bonding and other interactions.

Adding electron-withdrawing groups (e.g., -NO2, -CF3) to the phenol ring generally increases the acidity of the hydroxyl group and raises its O-H bond dissociation enthalpy (BDE). Conversely, electron-donating groups (e.g., -NH2, -OCH3) tend to decrease the O-H BDE. This modulation is a critical tool for medicinal chemists. By strategically placing substituents, they can optimize the phenol's interactions within a specific biological environment to enhance potency and selectivity. Theoretical and experimental studies have demonstrated that these substituent effects can be predicted and rationally exploited in drug design.

Applications as Building Blocks for Complex Molecular Architectures

The 4-(azetidin-3-yl)phenol scaffold is not only a valuable pharmacophore in its own right but also serves as a versatile building block for the synthesis of more complex molecules. Both the azetidine and phenol components offer reactive sites for further chemical modification, allowing for the construction of diverse molecular architectures, including fused, bridged, and spirocyclic ring systems.

The nitrogen atom of the azetidine ring can be readily functionalized, and the ring itself can participate in strain-release reactions to build larger structures. The phenol ring can undergo various aromatic substitution reactions, and the hydroxyl group can be used as a handle for ether or ester linkages. This synthetic tractability makes the scaffold a powerful starting point for diversity-oriented synthesis (DOS), a strategy aimed at exploring novel chemical space for drug discovery. The use of such well-defined, three-dimensional building blocks is crucial for moving beyond flat, planar molecules and accessing more complex and biologically relevant structures.

Incorporation into Diverse Heterocyclic Systems

The 4-(azetidin-3-yl)phenol scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. The reactivity of the azetidine's secondary amine and the phenolic hydroxyl group allows for straightforward incorporation into a wide array of larger heterocyclic systems.

The secondary amine of the azetidine ring is nucleophilic and can be readily functionalized through various reactions, including N-alkylation, N-acylation, and reductive amination. This allows for the attachment of diverse side chains or the integration of the azetidine into a larger ring system. For instance, the reaction with bifunctional electrophiles can lead to the formation of fused or spirocyclic heterocyclic systems. The inherent ring strain of the azetidine (approx. 25.4 kcal/mol) also makes it susceptible to ring-opening or ring-expansion reactions under specific conditions, providing pathways to substituted pyrrolidines, piperidines, or other expanded ring systems. rsc.org

Furthermore, the phenol group can be elaborated through reactions such as O-alkylation or O-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) to generate ether linkages, which are common motifs in biologically active compounds. The aromatic ring itself is also amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the compound's properties or serve as further points for diversification.

One common strategy involves the Staudinger reaction, where an imine reacts with a ketene to form a β-lactam (azetidin-2-one). While the parent scaffold is not an azetidin-2-one, its derivatives can be incorporated into such syntheses. For example, Schiff's bases derived from aldehydes can react with chloroacetyl chloride in the presence of a base like triethylamine to yield substituted azetidin-2-ones. nih.govijper.org This approach enables the fusion of the azetidine scaffold with other heterocyclic cores, such as oxadiazoles or thiadiazoles, creating hybrid molecules with potentially novel biological activities. nih.gov

Utility in Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. wikipedia.orgnih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. biosolveit.denih.gov

The 4-(azetidin-3-yl)phenol scaffold is an excellent candidate for inclusion in fragment libraries due to its adherence to the "Rule of Three" (Ro3), a common guideline for fragment properties. biosolveit.de

Table 1: Properties of 4-(Azetidin-3-yl)phenol in the Context of the Rule of Three

| Property | "Rule of Three" Guideline | 4-(Azetidin-3-yl)phenol Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | ~149.19 Da | Yes |

| Calculated LogP (cLogP) | ≤ 3 | ~1.3 | Yes |

| Number of Hydrogen Bond Donors | ≤ 3 | 2 (phenol -OH, azetidine -NH) | Yes |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 2 (phenol -O-, azetidine -N-) | Yes |

The key advantages of using this scaffold in FBDD include:

Three-Dimensionality: Unlike many flat, aromatic fragments, the puckered, non-planar azetidine ring provides valuable 3D character. This can lead to improved binding efficiency and selectivity by enabling better exploration of the topology of a protein's binding site. broadinstitute.org

Defined Vectors for Growth: The scaffold presents clear, synthetically accessible vectors for elaboration. The azetidine nitrogen and the phenolic oxygen provide two distinct points for "fragment growing" or "linking" strategies, allowing chemists to systematically build upon the initial fragment hit to improve affinity. biosolveit.de

High Ligand Efficiency: As a small and relatively simple molecule, it has a high ligand efficiency, meaning it forms high-quality interactions with the target relative to its size. This provides a more efficient starting point for optimization compared to larger, more complex hits from high-throughput screening. biosolveit.de

Optimization of Scaffold Properties through Structure-Activity Relationship (SAR) Studies (General Principles)

Once the 4-(azetidin-3-yl)phenol scaffold is identified as a hit, its properties can be systematically optimized through Structure-Activity Relationship (SAR) studies. This involves synthesizing and testing analogues to understand how modifications to different parts of the molecule affect its biological activity, selectivity, and pharmacokinetic properties. nih.gov

Exploring Substituent Effects on the Azetidine Ring

The azetidine ring offers multiple points for modification. The most common is the nitrogen atom, but substitution on the carbon atoms is also possible.

N-Substitution: The secondary amine is a key site for modification. Adding substituents to the nitrogen can profoundly impact a compound's properties. For example, in studies of monoamine transporter inhibitors, N-methylation of 3-aryl-3-arylmethoxy-azetidines generally increased affinity for the serotonin transporter (SERT) compared to the unsubstituted analogues. nih.gov The size, lipophilicity, and charge of the N-substituent can be tuned to optimize target engagement, cell permeability, and metabolic stability. For instance, introducing a basic amine can improve solubility, while adding a bulky lipophilic group can enhance binding to a hydrophobic pocket. nih.gov

Ring Substitution: While less common, substitution at the C2 or C4 positions of the azetidine ring can be used to introduce chirality or project vectors into different regions of a binding site. Such modifications can influence the puckering of the ring and the relative orientation of the other substituents.

Table 2: General SAR Principles for Azetidine Ring Modification

| Modification Site | Substituent Type | Potential Impact on Properties | Example Application |

|---|---|---|---|

| Azetidine Nitrogen | Small Alkyl (e.g., -CH₃) | Increase lipophilicity, potentially increase binding affinity. nih.gov | Serotonin Transporter Inhibitors nih.gov |

| Azetidine Nitrogen | Lipophilic Groups (e.g., diphenylbutenyl) | Significantly increase affinity for transporters by engaging hydrophobic pockets. nih.gov | GABA-uptake Inhibitors nih.gov |

| Azetidine Nitrogen | Basic/Polar Groups | Improve aqueous solubility and can form additional hydrogen bonds. | General Drug Discovery |

| Azetidine Carbon | Alkyl or Aryl Groups | Introduce stereocenters, alter ring conformation, explore new binding interactions. | CNS-active compounds nih.gov |

Investigating Substituent Effects on the Phenol Moiety

The phenol group is a critical pharmacophore, often acting as a hydrogen bond donor. Its properties can be finely tuned by adding substituents to the aromatic ring. nih.gov The position (ortho, meta, or para to the hydroxyl) and electronic nature (electron-donating or electron-withdrawing) of these substituents are key considerations. researchgate.net

Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl, -CF₃, or -CN increase the acidity of the phenol (lower its pKa), making it a stronger hydrogen bond donor. Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ decrease acidity (raise the pKa). semanticscholar.orgresearchgate.net This modulation can be crucial for optimizing interactions with specific amino acid residues in a target protein.

Steric and Lipophilic Effects: Substituents also alter the size, shape, and lipophilicity of the molecule. A halogen like fluorine can increase lipophilicity and block metabolic oxidation at that position. slideshare.net Bulky groups can be used to probe for steric tolerance in a binding pocket or to induce a specific conformation.

Table 3: Predicted Effects of Substituents on the Phenolic Moiety

| Substituent (at ortho/para position) | Type | Effect on Phenol pKa | Effect on H-Bonding | Potential Utility |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decrease (more acidic) | Stronger H-bond donor | Enhance binding to H-bond acceptors. |

| -Cl | Electron-Withdrawing | Decrease (more acidic) | Stronger H-bond donor | Increase lipophilicity, block metabolism. slideshare.net |

| -H | Neutral | Baseline | Baseline | Reference compound. |

| -CH₃ | Electron-Donating | Increase (less acidic) | Weaker H-bond donor | Increase lipophilicity, fill small hydrophobic pockets. slideshare.net |

| -OCH₃ | Electron-Donating (by resonance) | Increase (less acidic) | Weaker H-bond donor | Can also act as an H-bond acceptor. |

Conformational Effects on Molecular Recognition

The study of how a molecule's shape affects its biological activity is central to drug design. lumenlearning.com The 4-(azetidin-3-yl)phenol scaffold possesses distinct conformational features that influence its interaction with biological targets.

The four-membered azetidine ring is not planar; it adopts a puckered conformation. For a 3-substituted azetidine, the substituent (in this case, the phenol ring) can occupy either a pseudo-axial or a pseudo-equatorial position. The energetic barrier between these conformations is relatively low, but the preference for one over the other can be influenced by other substitutions, particularly on the nitrogen atom.

This conformational constraint is a key advantage. By restricting the number of available low-energy shapes the molecule can adopt in solution, the entropic penalty upon binding to a receptor is reduced. This can lead to a higher binding affinity compared to a more flexible analogue. The fixed spatial relationship between the azetidine nitrogen and the phenol group provides a rigid framework that can be precisely matched to the geometry of a target's binding site, enhancing both potency and selectivity. nih.gov Computational modeling and NMR studies are often used to understand the preferred conformations of such scaffolds and to guide the design of new analogues that lock in the bioactive conformation.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies for Azetidinyl Phenols

The synthesis of azetidinyl phenols, while established, presents opportunities for significant improvement in terms of efficiency and environmental impact. Current multi-step syntheses can be resource-intensive, and future research should prioritize the development of greener and more economical routes.

Key areas for development include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful method for constructing strained ring systems like azetidines. organic-chemistry.orgacs.org Future work could adapt these methods for the direct and selective synthesis of the 4-(azetidin-3-yl)phenol (B3137279) core, potentially reducing the number of synthetic steps and the need for protecting groups. organic-chemistry.orgacs.org This approach offers advantages such as low catalyst loading and the use of inexpensive reagents. organic-chemistry.orgacs.org

Green Chemistry Approaches: The principles of green chemistry should be integrated into synthetic planning. numberanalytics.com This involves the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which has been successfully used in the synthesis of other strained nitrogen-containing rings. beilstein-journals.org The development of solvent-free reactions or reactions in aqueous media is another promising avenue. numberanalytics.com Additionally, exploring the use of recyclable catalysts can significantly reduce waste and cost. numberanalytics.com

Flow Chemistry: Continuous flow methodologies can offer superior control over reaction parameters, leading to higher yields and purity while minimizing hazards associated with handling reactive intermediates. beilstein-journals.org A mixed flow-batch approach could be developed for the synthesis of azetidinyl phenols, enabling safer and potentially automatable production. beilstein-journals.org

| Synthetic Strategy | Traditional Methods | Future Sustainable Methods |

| Key Transformation | Multi-step sequences with protecting groups | Direct C-H amination organic-chemistry.orgacs.org |

| Solvents | Conventional organic solvents | Green solvents (e.g., CPME), aqueous media, or solvent-free conditions numberanalytics.combeilstein-journals.org |

| Catalysis | Stoichiometric reagents | Recyclable and reusable catalysts (e.g., palladium-based) organic-chemistry.orgnumberanalytics.com |

| Process | Batch processing | Continuous flow or mixed flow-batch systems beilstein-journals.org |

| Efficiency | Lower overall yields, more purification steps | Higher yields, reduced waste, fewer steps researchgate.net |

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate the design of novel 4-(azetidin-3-yl)phenol derivatives and to gain a deeper understanding of their chemical and biological behavior.

Quantum Mechanics (QM) Calculations: QM calculations are invaluable for understanding the electronic structure and reactivity of the 4-(azetidin-3-yl)phenol scaffold. nih.gov These methods can predict reaction barriers, helping to optimize synthetic conditions and explore the feasibility of novel transformations. nih.gov They can also elucidate the mechanism of action at a molecular level when the compound interacts with a biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a data-driven approach that correlates the structural features of molecules with their biological activities. researchgate.net By developing QSAR models for a series of 4-(azetidin-3-yl)phenol derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Pharmacokinetic and Toxicity (ADMET) Prediction: A significant cause of failure in drug development is undesirable pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) properties. nih.gov In silico tools can predict these properties early in the discovery process, allowing for the computational filtering of compounds that are likely to fail later on. nih.govnih.gov

| Computational Method | Application for 4-(Azetidin-3-yl)phenol Research | Expected Outcome |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms for synthesis and transformations. nih.gov | Optimized reaction conditions and prediction of novel reactivity. |

| QSAR | Correlating structural modifications with changes in biological activity. researchgate.net | Predictive models to guide the design of more potent derivatives. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Understanding key interactions and predicting binding affinity. |

| ADMET Prediction | Early-stage assessment of drug-likeness and potential toxicity. nih.govnih.gov | Prioritization of compounds with favorable safety and pharmacokinetic profiles. |

Exploration of Novel Chemical Transformations of the 4-(Azetidin-3-yl)phenol Core

The 4-(azetidin-3-yl)phenol scaffold possesses multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the secondary amine of the azetidine (B1206935)—that are ripe for chemical exploration. Future research should focus on developing novel transformations to create a diverse range of derivatives.

Phenolic Hydroxyl Group Derivatization: The hydroxyl group can be converted into a wide array of functional groups, such as ethers and esters, to modulate physicochemical properties like solubility and lipophilicity.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) on the phenol (B47542) ring can introduce new substituents, altering the electronic properties and steric profile of the molecule.

Azetidine Ring Chemistry: The secondary amine of the azetidine ring is a key handle for derivatization. N-alkylation, N-acylation, and N-arylation can be used to attach various substituents, which can serve as probes for exploring interactions with biological targets. The strained nature of the azetidine ring could also be exploited in ring-opening reactions to generate novel scaffolds.

Design of Compound Libraries for High-Throughput Screening in Chemical Biology

The 4-(azetidin-3-yl)phenol core is an excellent starting point for the construction of compound libraries for high-throughput screening (HTS). The goal is to generate a collection of molecules with high structural diversity to maximize the chances of identifying "hits" against a wide range of biological targets. researchgate.netresearchgate.net

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed, starting from the 4-(azetidin-3-yl)phenol core, to rapidly generate a library of structurally diverse molecules. This involves applying a variety of reactions to the different reactive sites on the core scaffold.

Scaffold-Based Library Design: The design should focus on systematically decorating the azetidinyl phenol scaffold. researchgate.net By varying substituents on the phenol ring and the azetidine nitrogen, a focused library can be created to probe the structure-activity relationships for a particular target class, such as kinases or G-protein coupled receptors.

Integration with Computational Design: The design of the library should be guided by computational models to ensure that the synthesized molecules cover a broad, relevant chemical space and possess drug-like properties. researchgate.netnih.gov Filters can be applied to remove compounds with predicted toxicity or poor pharmacokinetic properties. nih.gov

| Library Design Strategy | Description | Advantage for Chemical Biology |

| Diversity-Oriented Synthesis | Employs various reactions to create a wide range of structurally distinct molecules from a common core. | Increases the probability of finding novel hits in HTS campaigns across different target families. researchgate.net |

| Focused Library Design | Systematically modifies the scaffold to explore structure-activity relationships for a specific biological target. | Efficiently optimizes lead compounds and elucidates the molecular requirements for activity. |

| Fragment-Based Library | Creates smaller, less complex derivatives ("fragments") of the core structure for fragment-based screening. | Identifies low-affinity binders that can be grown or linked to create potent leads. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azetidin-3-yl)phenol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling azetidine derivatives with phenol precursors. For example, tert-butyl-protected azetidine intermediates (e.g., tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate) can undergo deprotection and subsequent HCl salt formation . Reaction parameters like temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., palladium for cross-coupling) critically affect yield. Purity ≥98% is achievable via recrystallization .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C): Confirms structural integrity, e.g., azetidine ring protons (δ 3.5–4.0 ppm) and phenolic OH (δ 5.5–6.5 ppm).

- HPLC : Validates purity (>98%) using C18 columns and UV detection (λmax ~255 nm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ or [M+Cl]⁻ adducts for molecular weight verification .

Q. What are the primary research applications of this compound?

- Applications :

- Pharmacological Probes : Structural similarity to bioactive amines (e.g., tyramine derivatives) enables receptor-binding studies .

- Building Block : Used in synthesizing complex molecules, such as kinase inhibitors or GPCR-targeted compounds .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its solubility or target affinity?

- Methodology :

- Azetidine Functionalization : Introduce alkyl or aryl groups at the azetidine nitrogen to modulate lipophilicity .

- Phenol Derivatization : Etherification or sulfonation of the phenolic -OH improves solubility or enzymatic stability .

- Data-Driven Design : Computational docking (e.g., AutoDock Vina) predicts binding modes to optimize substituent placement .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodology :

- Storage Conditions : -20°C in airtight, light-protected containers minimizes hydrolysis and oxidative degradation. Stability ≥5 years under these conditions .

- Stability Monitoring : Periodic HPLC analysis tracks degradation products (e.g., free phenol or azetidine ring-opening byproducts) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Verification : Reanalyze batches via HPLC to rule out impurities (>98% purity required) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., 4-[(azetidin-3-yl)methyl]phenol derivatives) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.